N-methyl-N-[1-(thiophen-2-yl)ethyl]carbamoyl chloride
Description
N-methyl-N-[1-(thiophen-2-yl)ethyl]carbamoyl chloride (CAS: 1537775-07-7) is a carbamoyl chloride derivative featuring a thiophene substituent. Its molecular formula is C₈H₁₀ClNOS, with a molecular weight of 203.69 g/mol . The compound’s structure includes a reactive carbamoyl chloride group (-N(C)COCl) and a thiophen-2-yl ethyl moiety, which confers aromatic and electronic properties. It is primarily utilized as a research chemical in synthetic organic chemistry, particularly in the development of heterocyclic compounds or as an intermediate in pharmaceutical and agrochemical synthesis .
Properties
Molecular Formula |
C8H10ClNOS |
|---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
N-methyl-N-(1-thiophen-2-ylethyl)carbamoyl chloride |
InChI |
InChI=1S/C8H10ClNOS/c1-6(10(2)8(9)11)7-4-3-5-12-7/h3-6H,1-2H3 |
InChI Key |
XHTVMZRKZREZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)N(C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Phosgene-Mediated Carbamoyl Chloride Formation
The traditional synthesis involves reacting N-methyl-N-[1-(thiophen-2-yl)ethyl]amine with phosgene (COCl₂) under rigorously anhydrous conditions. The reaction proceeds via nucleophilic attack of the amine’s lone pair on the electrophilic carbon of phosgene, displacing chloride and forming the carbamoyl chloride adduct:
$$
\text{N-Methyl-N-[1-(thiophen-2-yl)ethyl]amine} + \text{COCl}_2 \rightarrow \text{C₈H₁₀ClNOS} + \text{HCl}
$$
Critical parameters include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates.
- Temperature : 0–5°C to minimize side reactions such as hydrolysis or polymerization.
- Stoichiometry : A 1.2–1.5 molar excess of phosgene ensures complete conversion, with excess reagent removed under reduced pressure.
Industrial implementations often employ gas-phase phosgene delivery systems to enhance safety, achieving yields of 70–85%.
Triphosgene as a Safer Alternative
Triphosgene (bis(trichloromethyl) carbonate) has emerged as a crystalline, non-gaseous substitute for phosgene. The reaction mechanism involves in situ generation of phosgene-equivalent intermediates through controlled decomposition:
$$
\text{N-Methyl-N-[1-(thiophen-2-yl)ethyl]amine} + \text{(Cl₃CO)₂CO} \rightarrow \text{C₈H₁₀ClNOS} + 3 \text{HCl} + \text{CO}_2
$$
Advantages over phosgene include:
Oxalyl Chloride in Specialty Applications
While less common, oxalyl chloride (ClCO-COCl) can acylate secondary amines under high-temperature conditions (160–220°C). However, this method requires inert gas pressurization to prevent reagent volatilization and is limited to bench-scale applications:
$$
\text{N-Methyl-N-[1-(thiophen-2-yl)ethyl]amine} + \text{ClCO-COCl} \rightarrow \text{C₈H₁₀ClNOS} + \text{CO} + \text{CO}_2 + \text{HCl}
$$
Pressures of 2–3 atm and reaction times of 4–6 hours yield 60–70% product, with purification via fractional distillation.
Mechanistic Pathways and Byproduct Analysis
Electrophilic Substitution Dynamics
The amine’s nucleophilicity directs the reaction outcome. Steric hindrance from the thiophen-2-yl ethyl group slows the reaction, necessitating extended contact times (2–4 hours) for complete conversion. Competing pathways include:
Hydrolysis Mitigation Strategies
Trace water hydrolyzes carbamoyl chlorides to N-methyl-N-[1-(thiophen-2-yl)ethyl]amine and CO₂. Countermeasures include:
- Molecular sieves : 3Å sieves in solvent storage tanks reduce moisture to <10 ppm.
- Scavengers : Triethylamine (TEA) binds HCl, shifting equilibrium toward product formation.
Industrial-Scale Production Techniques
Continuous-Flow Reactor Systems
Tubular reactors with static mixers enable rapid phosgene-amine contact (residence time <30 seconds), suppressing byproducts. Key metrics:
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Temperature | 5–10°C | Maximizes selectivity |
| Pressure | 1.5–2.0 bar | Prevents phosgene vaporization |
| Flow rate | 10–20 mL/min | Optimizes mixing |
Pilot-scale trials report 92% yield at 90% purity, with in-line IR spectroscopy for real-time monitoring.
Solvent Recovery and Waste Management
Closed-loop systems recover >95% of DCM via fractional condensation. HCl byproducts are neutralized to NaCl using NaOH scrubbers, meeting EPA discharge standards.
Comparative Analysis of Synthesis Methods
| Method | Reagent | Yield (%) | Purity (%) | Scalability | Safety Profile |
|---|---|---|---|---|---|
| Phosgene (batch) | COCl₂ | 70–85 | 85–90 | Moderate | High risk |
| Triphosgene (batch) | (Cl₃CO)₂CO | 80–90 | 90–95 | High | Moderate risk |
| Oxalyl Chloride | ClCO-COCl | 60–70 | 75–80 | Low | Low risk |
Triphosgene-based methods balance yield and safety, making them preferable for Good Manufacturing Practice (GMP) compliance.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(thiophen-2-yl)ethyl]carbamoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methyl-N-[1-(thiophen-2-yl)ethyl]amine and carbon dioxide.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for the carbamoyl chloride derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Nucleophilic Substitution: Produces ureas, carbamates, and thiocarbamates.
Hydrolysis: Produces N-methyl-N-[1-(thiophen-2-yl)ethyl]amine and carbon dioxide.
Oxidation and Reduction: Produces various oxidized or reduced thiophene derivatives.
Scientific Research Applications
N-methyl-N-[1-(thiophen-2-yl)ethyl]carbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for compounds with therapeutic effects.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(thiophen-2-yl)ethyl]carbamoyl chloride depends on its specific application. In general, the compound can interact with biological molecules through its reactive carbamoyl chloride group, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Methyl-N-(2,2,2-Trifluoroethyl)carbamoyl Chloride
- Molecular Formula: C₄H₅ClF₃NO
- Molecular Weight : 175.54 g/mol
- Key Substituents : Trifluoroethyl group (-CH₂CF₃)
- Properties :
- The trifluoroethyl group introduces strong electron-withdrawing effects due to fluorine atoms, enhancing electrophilicity at the carbonyl carbon.
- Lower molecular weight (vs. 203.69 g/mol for the thiophene analog) due to the smaller substituent.
- Applications: Likely used in fluorinated agrochemicals or pharmaceuticals where metabolic stability is critical .
2-Chloro-N-Ethyl-N-{[(Thiophen-2-Ylmethyl)Carbamoyl]Methyl}Acetamide
- Molecular Formula : C₁₁H₁₅ClN₂O₂S
- Molecular Weight : 274.77 g/mol
- Key Substituents : Thiophen-2-ylmethyl and chloroacetamide groups
- Higher molecular weight due to the extended alkyl chain and additional functional groups. Applications: Possible use in peptide synthesis or as a crosslinking agent in polymer chemistry .
Thifensulfuron Methyl Ester
- Molecular Formula : C₁₂H₁₃N₅O₆S₂
- Key Substituents : Triazine ring and sulfonylurea group
- Properties :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Primary Applications |
|---|---|---|---|---|---|
| N-methyl-N-[1-(thiophen-2-yl)ethyl]carbamoyl chloride | C₈H₁₀ClNOS | 203.69 | Thiophen-2-yl ethyl | Acylating agent, aromatic stability | Research chemical, intermediates |
| N-Methyl-N-(2,2,2-Trifluoroethyl)carbamoyl chloride | C₄H₅ClF₃NO | 175.54 | Trifluoroethyl | Electrophilic substitution | Fluorinated agrochemicals |
| 2-Chloro-N-Ethyl-N-{[(thiophen-2-Ylmethyl)carbamoyl]methyl}acetamide | C₁₁H₁₅ClN₂O₂S | 274.77 | Thiophenmethyl, chloroacetamide | Alkylating agent | Peptide synthesis, crosslinking |
| Thifensulfuron methyl ester | C₁₂H₁₃N₅O₆S₂ | 387.40 | Triazine, sulfonylurea | Enzyme inhibition | Herbicide |
Research Findings and Key Differences
- Fluorinated analogs (e.g., trifluoroethyl) show enhanced electrophilicity due to electron-withdrawing groups, favoring nucleophilic acyl substitution .
- Synthetic Utility :
- Biological Activity :
- Carbamoyl chlorides are typically intermediates, while sulfonylureas (e.g., thifensulfuron) directly interact with biological targets .
Biological Activity
N-methyl-N-[1-(thiophen-2-yl)ethyl]carbamoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀ClN₃OS
- Molecular Weight : 233.71 g/mol
This compound is believed to exert its biological effects through interactions with specific molecular targets, such as receptors or enzymes. Understanding its mechanism of action is crucial for elucidating its therapeutic potential. The compound may act as an agonist or antagonist, modulating various biochemical pathways.
1. Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have shown promising results against several cancer cell lines:
| Compound | Cell Line Tested | GI50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10.9 | High Selectivity |
| Compound B | NCI-H460 (Lung) | 12.0 | Moderate Activity |
| Compound C | A549 (Lung) | 66.6 | Low Activity |
These findings suggest that modifications to the thiophene moiety may enhance anticancer activity.
2. Antimicrobial Properties
Compounds similar to this compound have been investigated for their antimicrobial effects. Studies have demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
3. Neurological Effects
The compound's potential neuropharmacological effects are also noteworthy. Compounds with similar structures have been shown to influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Case Study 1: Anticancer Efficacy
In a study published in 2020, researchers synthesized a series of thiophene-containing carbamates and evaluated their anticancer activity against various tumor cell lines. The study found that certain derivatives exhibited selective cytotoxicity towards MCF-7 cells with a GI50 value of 10.9 µM, indicating significant potential for breast cancer treatment .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiophene derivatives, including those related to this compound. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Continued research is essential to fully understand its mechanisms of action and therapeutic potential.
Future studies should focus on:
- Structural modifications to enhance potency.
- Detailed pharmacokinetic and pharmacodynamic evaluations.
- Clinical trials to assess efficacy and safety in humans.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-N-[1-(thiophen-2-yl)ethyl]carbamoyl chloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step organic reactions. A common approach involves coupling a thiophen-2-yl ethylamine precursor with a carbamoyl chloride derivative. For example, refluxing hydrazinecarbothiohydrazide with chloroformate reagents in ethanol containing triethylamine (TEA) as a catalyst has been effective for analogous thiophene-containing compounds . Optimization includes adjusting solvent polarity (e.g., ethanol vs. THF), temperature control (reflux at 80–100°C), and stoichiometric ratios to improve yields (typically 60–85%). Purification via recrystallization or column chromatography ensures high purity.
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and carbamoyl chloride moiety (C=O at ~160–170 ppm in ¹³C NMR).
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]⁺ or [M-Cl]⁺ ions).
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-Cl (750–800 cm⁻¹) confirm functional groups .
Q. What are the key stability considerations for handling this compound in laboratory settings?
- Methodology : Due to the hydrolytic sensitivity of the carbamoyl chloride group, storage under anhydrous conditions (e.g., desiccators with P₂O₅) and inert atmospheres (N₂/Ar) is essential. Solvent choice (e.g., dry DCM or THF) and low temperatures (0–4°C) during reactions minimize decomposition .
Advanced Research Questions
Q. How can computational tools like SHELX resolve contradictions in crystallographic data for derivatives of this compound?
- Methodology : SHELX software (e.g., SHELXL for refinement) is used to analyze X-ray diffraction data. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (a ≈ 21.9 Å, b ≈ 12.2 Å) can be refined iteratively to resolve electron density ambiguities. Twinning or disordered solvent molecules in crystals are addressed using the TWIN and PART commands in SHELXL .
Q. What strategies are effective for designing bioisosteric analogs of this compound to enhance metabolic stability?
- Methodology :
- Fluorine Substitution : Replacing the thiophene ring with fluorinated aryl groups (e.g., 4-fluorophenoxy) improves metabolic stability, as seen in nicotinamide derivatives .
- Amide Bond Isosteres : Introducing thioamide or urea linkages reduces susceptibility to enzymatic hydrolysis.
- Docking Studies : Molecular docking with targets (e.g., enzymes or receptors) guides rational modifications while maintaining binding affinity .
Q. How can reaction mechanisms for nucleophilic acyl substitution with this compound be validated experimentally?
- Methodology :
- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps.
- Isotopic Labeling : Use ¹⁸O-labeled water or amines to track acyl transfer pathways via mass spectrometry.
- DFT Calculations : Density functional theory models predict transition states and energy barriers for substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
